molecular formula C8H7Br2N3S B13334342 3-(2,5-Dibromothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine

3-(2,5-Dibromothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine

Katalognummer: B13334342
Molekulargewicht: 337.04 g/mol
InChI-Schlüssel: WMWIFCUMAZSCRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,5-Dibromothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine is a compound that belongs to the class of heterocyclic organic compounds It features a thiophene ring substituted with two bromine atoms at positions 2 and 5, and a pyrazole ring substituted with a methyl group at position 1 and an amine group at position 5

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dibromothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,5-Dibromothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine can undergo various types of chemical reactions:

Common Reagents and Conditions

    Substitution: Organolithium or Grignard reagents, typically in anhydrous ether or THF.

    Oxidation: Potassium permanganate in aqueous or acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate in solvents such as toluene or DMF.

Major Products

    Substitution: Various substituted thiophenes depending on the reagent used.

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced derivatives of the pyrazole ring.

    Coupling: Aryl or vinyl-substituted thiophenes.

Wissenschaftliche Forschungsanwendungen

3-(2,5-Dibromothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(2,5-Dibromothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine depends on its specific application:

    Medicinal Chemistry: The compound may act by interacting with specific enzymes or receptors in the body, modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways.

    Materials Science: In electronic applications, the compound’s mechanism involves the transport of electrons or holes through its conjugated system, contributing to its conductive properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,5-Dibromothiophene: A precursor in the synthesis of the target compound, used in polymerization reactions.

    1-Methyl-1H-pyrazol-5-amine: A simpler analog without the thiophene ring, used in various organic synthesis applications.

Uniqueness

3-(2,5-Dibromothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine is unique due to the combination of the dibromothiophene and pyrazole moieties, which confer specific electronic and chemical properties. This makes it particularly useful in applications requiring both aromatic stability and reactivity, such as in the synthesis of advanced materials and pharmaceuticals.

Eigenschaften

Molekularformel

C8H7Br2N3S

Molekulargewicht

337.04 g/mol

IUPAC-Name

5-(2,5-dibromothiophen-3-yl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C8H7Br2N3S/c1-13-7(11)3-5(12-13)4-2-6(9)14-8(4)10/h2-3H,11H2,1H3

InChI-Schlüssel

WMWIFCUMAZSCRN-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=CC(=N1)C2=C(SC(=C2)Br)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.